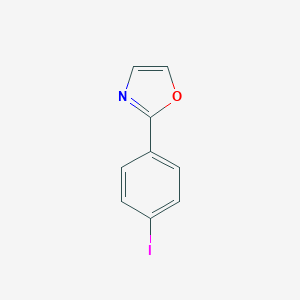

2-(4-IODO-PHENYL)-OXAZOLE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNRAXNXFISPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431997 | |

| Record name | 2-(4-iodophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195436-88-5 | |

| Record name | 2-(4-iodophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 2-(4-Iodophenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 2-(4-iodophenyl)oxazole. These predictions are derived from the analysis of similar 2-aryloxazole structures and general principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.85 | d | 8.4 | 2H, Aromatic (H-2', H-6') |

| ~7.75 | d | 8.4 | 2H, Aromatic (H-3', H-5') |

| ~7.70 | s | - | 1H, Oxazole (H-5) |

| ~7.15 | s | - | 1H, Oxazole (H-4) |

d = doublet, s = singlet

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | Oxazole C-2 |

| ~150.8 | Oxazole C-5 |

| ~138.2 | Aromatic C-3', C-5' |

| ~128.5 | Aromatic C-2', C-6' |

| ~127.0 | Aromatic C-1' |

| ~125.5 | Oxazole C-4 |

| ~95.0 | Aromatic C-4' (C-I) |

Table 3: Predicted Infrared (IR) Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Weak | C-H stretch (Oxazole ring) |

| ~3050 | Weak | C-H stretch (Aromatic ring) |

| ~1610 | Medium | C=N stretch (Oxazole ring) |

| ~1590 | Strong | C=C stretch (Aromatic ring) |

| ~1480 | Strong | C=C stretch (Aromatic ring) |

| ~1100 | Medium | C-O-C stretch (Oxazole ring) |

| ~1050 | Strong | C-I stretch |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 271 | 100 | [M]⁺ (Molecular Ion) |

| 144 | 60 | [M - I]⁺ |

| 116 | 40 | [C₇H₄O]⁺ |

| 104 | 30 | [C₇H₄N]⁺ |

| 76 | 25 | [C₆H₄]⁺ |

Experimental Protocols

The following sections detail generalized yet robust protocols for the synthesis of 2-(4-iodophenyl)oxazole and the acquisition of its spectral data.

Synthesis of 2-(4-Iodophenyl)oxazole

A common and effective method for the synthesis of 2-aryloxazoles is the reaction of an α-haloketone with an amide. A plausible route to 2-(4-iodophenyl)oxazole involves the condensation of 4-iodobenzamide with a suitable α-haloketone, such as 2-bromoacetaldehyde or its equivalent, followed by cyclodehydration. An alternative and often high-yielding approach is the Van Leusen oxazole synthesis.

Van Leusen Oxazole Synthesis Protocol:

-

Reaction Setup: To a solution of 4-iodobenzaldehyde (1.0 eq) in dry methanol (0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

-

Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4-iodophenyl)oxazole as a solid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR spectra would be acquired with a spectral width of 16 ppm and a relaxation delay of 1 second.

-

¹³C NMR spectra would be acquired with a spectral width of 250 ppm and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

A small amount of the solid sample would be placed directly on the ATR crystal.

-

The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) would be obtained using an electron ionization (EI) source coupled with a time-of-flight (TOF) mass analyzer.

-

The sample would be introduced via a direct insertion probe.

-

The ionization energy would be set to 70 eV.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 2-(4-iodophenyl)oxazole.

Caption: Workflow for the synthesis and spectroscopic analysis of 2-(4-iodophenyl)oxazole.

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-IODO-PHENYL)-OXAZOLE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-IODO-PHENYL)-OXAZOLE, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document collates available data on its fundamental chemical and physical characteristics. Detailed experimental protocols for the determination of key properties are provided, alongside a plausible synthetic route. Furthermore, this guide illustrates the potential role of this compound as a versatile building block in the development of targeted therapeutics, such as kinase inhibitors.

Core Physicochemical Properties

The fundamental physicochemical properties of 2-(4-IODO-PHENYL)-OXAZOLE are summarized in the table below. While some experimental data is available, certain parameters are currently based on computational predictions and require experimental verification.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-iodophenyl)-1,3-oxazole | |

| CAS Number | 195436-88-5 | [1] |

| Molecular Formula | C₉H₆INO | [1] |

| Molecular Weight | 271.05 g/mol | [2] |

| Physical Appearance | White Solid | [1] |

| Boiling Point | 315.412 °C at 760 mmHg | [2] |

| Melting Point | Not available. | [2] |

| Density | 1.774 g/cm³ | [2] |

| Solubility | Not available. | |

| pKa (of conjugate acid) | ~0.8 (estimated from parent oxazole) | [3] |

| Predicted logP | 2.6-2.7 | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-(4-IODO-PHENYL)-OXAZOLE can be achieved through various established methods for oxazole formation. A common and effective route is the Van Leusen oxazole synthesis.[4][5]

Synthesis of 2-(4-IODO-PHENYL)-OXAZOLE via Van Leusen Reaction

This reaction involves the condensation of 4-iodobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Materials:

-

4-iodobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-iodobenzaldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.05 equivalents).

-

Add potassium carbonate (2.0 equivalents) portion-wise to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(4-IODO-PHENYL)-OXAZOLE.

Experimental Protocol for Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[6][7]

Materials:

-

2-(4-IODO-PHENYL)-OXAZOLE sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Ensure the 2-(4-IODO-PHENYL)-OXAZOLE sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a preliminary rough measurement has been made).

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

For a pure compound, the melting range should be narrow (0.5-2 °C).

Experimental Protocol for Qualitative Solubility Determination

Understanding the solubility of a compound is essential for its application in various experimental and developmental settings.[8][9][10]

Materials:

-

2-(4-IODO-PHENYL)-OXAZOLE sample

-

Test tubes

-

Vortex mixer or shaker

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place approximately 10-20 mg of 2-(4-IODO-PHENYL)-OXAZOLE into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent in 0.2 mL increments.

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.

-

Visually inspect the solution against a contrasting background to determine if the solid has dissolved.

-

Classify the solubility as:

-

Soluble: The entire solid dissolves.

-

Sparingly soluble: A noticeable portion of the solid dissolves, but some remains.

-

Insoluble: No significant amount of the solid dissolves.

-

Potential Applications in Drug Discovery

While specific biological activities of 2-(4-IODO-PHENYL)-OXAZOLE have not been extensively reported, its structural features make it a valuable scaffold in medicinal chemistry. The presence of the iodine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening. One promising area of application is in the development of kinase inhibitors, which are crucial in cancer therapy.

Caption: Workflow for utilizing 2-(4-IODO-PHENYL)-OXAZOLE in drug discovery.

Synthetic and Analytical Workflow

The synthesis and characterization of 2-(4-IODO-PHENYL)-OXAZOLE follows a logical experimental workflow, from the initial reaction to the final confirmation of its structure and purity.

Caption: A typical workflow for the synthesis and analysis of the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxazole,2-(4-iodophenyl)- at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

The Emergence of 2-Phenyl-Oxazole-4-Carboxamides as Apoptosis Inducers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and history of 2-phenyl-oxazole-4-carboxamide derivatives as a promising class of small molecules with potent anticancer activity. Initially identified through high-throughput screening, this chemical scaffold has been shown to induce apoptosis in cancer cells. This document details the seminal structure-activity relationship (SAR) studies, key quantitative data from biological assays, and comprehensive experimental protocols for the synthesis and evaluation of these compounds. Furthermore, it visually represents the underlying biological pathways and experimental workflows to facilitate a deeper understanding for researchers in oncology and medicinal chemistry.

Discovery and Historical Context

The quest for novel anticancer agents that can selectively eliminate malignant cells through programmed cell death, or apoptosis, is a cornerstone of modern oncology research. In 2006, a significant advancement in this area was the identification of the 2-phenyl-oxazole-4-carboxamide scaffold as a potent inducer of apoptosis.[1] The discovery originated from a cell-based high-throughput screening (HTS) assay designed to identify compounds that activate caspases, the key executioner enzymes in the apoptotic cascade.[1] This initial screening pinpointed the 2-phenyl-oxazole-4-carboxamide core as a promising starting point for a medicinal chemistry campaign.

Subsequent structure-activity relationship (SAR) studies were conducted to explore the chemical space around this scaffold, leading to the identification of optimized derivatives with enhanced potency.[1] The primary therapeutic application for this class of compounds has been in oncology, with a focus on inducing apoptosis in cancer cell lines.

Mechanism of Action: Induction of Apoptosis

The 2-phenyl-oxazole-4-carboxamide derivatives exert their anticancer effects by activating the intrinsic apoptotic pathway. This programmed cell death cascade is crucial for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The process is characterized by a series of morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.

The central players in this pathway are a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a proteolytic cascade. The signaling pathway culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the dismantling of the cell. One of the key substrates of executioner caspases is Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP is a well-established hallmark of apoptosis.

The 2-phenyl-oxazole-4-carboxamide derivatives have been shown to trigger these hallmark events, including the cleavage of PARP and the characteristic laddering of DNA on an agarose gel, confirming their pro-apoptotic mechanism of action.[1]

Structure-Activity Relationship (SAR) and Quantitative Data

The initial SAR studies focused on modifications of the two phenyl rings and the carboxamide moiety of the 2-phenyl-oxazole-4-carboxamide scaffold. These studies revealed that substitutions on the phenyl rings, particularly with halogens, significantly impact the pro-apoptotic potency.

The following table summarizes the biological activity of a series of 2-phenyl-oxazole-4-carboxamide derivatives in the human colorectal carcinoma cell line, DLD-1. The potency is presented as the half-maximal effective concentration (EC50) for apoptosis induction and the half-maximal growth inhibition concentration (GI50).

| Compound ID | R1 Substitution | R2 Substitution | Apoptosis Induction EC50 (nM) | Growth Inhibition GI50 (nM) |

| 1a | H | H | >10000 | >10000 |

| 1b | H | 4-F | 2800 | 1800 |

| 1c | H | 4-Cl | 1500 | 980 |

| 1d | H | 4-CH3 | 3500 | 2500 |

| 1e | H | 4-OCH3 | 6700 | 4300 |

| 1f | 4-F | H | 890 | 650 |

| 1g | 4-Cl | H | 750 | 540 |

| 1h | 4-CH3 | H | 1200 | 890 |

| 1i | 4-OCH3 | H | 2300 | 1600 |

| 1j | 4-Cl | 4-Cl | 450 | 320 |

| 1k | 4-Cl | 2,4-di-Cl | 270 | 229 |

SAR Insights:

-

The unsubstituted analog 1a was inactive, highlighting the importance of substitutions on the phenyl rings.

-

Halogen substitutions, particularly chlorine, on either the R1 or R2 phenyl ring, led to a significant increase in potency.

-

For single substitutions on the R1 phenyl ring, the para-position was generally favorable.

-

The most potent compound in this series was 1k , which features a 4-chloro substitution on the R1 phenyl ring and a 2,4-dichloro substitution on the R2 phenyl ring.[1] Compound 1k demonstrated an EC50 of 270 nM for apoptosis induction and a GI50 of 229 nM in DLD-1 cells.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-phenyl-oxazole-4-carboxamide derivatives. These protocols are based on standard laboratory procedures and are intended to serve as a guide for researchers.

General Synthesis of 2-Phenyl-Oxazole-4-Carboxamide Derivatives

The synthesis of the target compounds can be achieved through a multi-step process starting from a substituted benzaldehyde and ethyl 2-amino-2-oxoacetate. The following is a representative synthetic route.

Step 1: Synthesis of Ethyl 2-phenyloxazole-4-carboxylate

-

To a solution of a substituted benzaldehyde (1.0 eq) in a suitable solvent such as toluene, add ethyl 2-amino-2-oxoacetate (1.1 eq).

-

Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water for 12-24 hours, monitoring the reaction by TLC.

-

After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ethyl 2-phenyloxazole-4-carboxylate.

Step 2: Saponification to 2-Phenyloxazole-4-carboxylic acid

-

Dissolve the ethyl 2-phenyloxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 2-phenyloxazole-4-carboxylic acid.

Step 3: Amide Coupling to form 2-Phenyl-Oxazole-4-Carboxamide Derivatives

-

To a solution of the 2-phenyloxazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired substituted aniline (1.1 eq) and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to afford the final 2-phenyl-oxazole-4-carboxamide derivative.

Biological Assays

4.2.1 Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in apoptosis.

-

Cell Plating: Seed DLD-1 cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (Promega).

-

Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1-3 hours.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

4.2.2 PARP Cleavage Analysis by Western Blot

This method detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

-

Cell Culture and Lysis: Culture and treat DLD-1 cells with the test compounds as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP (that recognizes both the full-length 116 kDa and the cleaved 89 kDa fragments) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the 89 kDa band indicates PARP cleavage.

4.2.3 DNA Laddering Assay

This assay visualizes the fragmentation of DNA into multiples of ~180-200 base pairs, a characteristic of apoptosis.

-

Cell Treatment and Harvesting: Treat DLD-1 cells with the test compounds. Harvest both adherent and floating cells.

-

DNA Extraction: Extract genomic DNA from the cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

-

Agarose Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA fragments under UV light. A "ladder" of DNA fragments will be visible in apoptotic samples.

4.2.4 Human Colorectal DLD-1 Xenograft Mouse Model

This in vivo model assesses the antitumor efficacy of the lead compounds.

-

Cell Implantation: Subcutaneously inject approximately 5 x 10^6 DLD-1 cells in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., compound 1k at 50 mg/kg, bid) and vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.[1]

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology or biomarker analysis). The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.

Future Directions and Conclusion

The discovery of 2-phenyl-oxazole-4-carboxamide derivatives as potent inducers of apoptosis has opened a promising avenue for the development of new anticancer therapeutics. The lead compound, 1k , demonstrated significant in vitro and in vivo activity, validating this scaffold as a viable starting point for further optimization.[1]

Future research in this area could focus on:

-

Mechanism Deconvolution: Further elucidating the precise molecular target and the upstream signaling events that trigger the apoptotic cascade.

-

Pharmacokinetic Optimization: Improving the drug-like properties of the lead compounds, such as solubility, metabolic stability, and oral bioavailability.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations that are most likely to respond to this class of drugs.

-

Combination Therapies: Exploring the synergistic effects of these apoptosis inducers with other anticancer agents, such as chemotherapy or targeted therapies.

References

Introduction to Computational Studies of Oxazole Derivatives

An In-depth Technical Guide to the Computational Chemistry of 2-Aryl-Oxazoles: A Proxy for 2-(4-IODO-PHENYL)-OXAZOLE

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the computational chemistry studies conducted on 2-aryl-oxazole derivatives, serving as a proxy for the specific analysis of 2-(4-IODO-PHENYL)-OXAZOLE due to the limited availability of public research on this exact compound. The methodologies and data presented are collated from various studies on structurally similar oxazole and benzoxazole derivatives, offering a robust framework for understanding the computational approaches applicable to this class of molecules.

Oxazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Computational chemistry plays a pivotal role in the rational design and development of novel oxazole-based therapeutic agents.[1] Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are employed to elucidate electronic structures, predict reactivity, and model interactions with biological targets.[1][3][4] These computational insights are invaluable for understanding structure-activity relationships (SAR) and optimizing the pharmacological profiles of lead compounds.

Methodologies in Computational Analysis

The following sections detail the common computational protocols applied to oxazole derivatives, based on methodologies reported in the literature.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized geometries, electronic properties, and vibrational frequencies of molecules.[1]

Experimental Protocol: A Representative DFT Calculation

-

Molecular Structure Preparation: The 3D structure of the oxazole derivative is built using software such as GaussView or Avogadro.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-311+G(d) basis set.[5]

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties and vibrational spectra.

-

Electronic Property Analysis: From the optimized geometry, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: This analysis provides information on the net atomic charges within the molecule.

-

-

Software: A widely used software package for these calculations is Gaussian 09.[1][5]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Experimental Protocol: A Typical Molecular Docking Workflow

-

Ligand Preparation: The 3D structure of the oxazole derivative is prepared. This involves generating a low-energy conformation and assigning correct atom types and charges.

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through computational prediction methods.

-

Docking Simulation: A docking program is used to place the ligand into the defined binding site in various orientations and conformations. The program then scores these poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most likely binding mode. This includes examining intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Software: Commonly used software for molecular docking includes GOLD (Genetic Optimization for Ligand Docking) and suites like Schrödinger.[4]

Quantitative Data from Computational Studies of Oxazole Derivatives

The following tables summarize representative quantitative data extracted from computational studies on various oxazole and benzoxazole derivatives. This data illustrates the types of results obtained from such analyses.

Table 1: DFT-Calculated Electronic Properties of Representative Oxazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine[1] | -5.6518 | -0.8083 | 4.8435 | Not Reported |

| 4,4'-bis(benzoxazol-2-yl)terphenyl (B.1)[5] | Not Reported | Not Reported | Not Reported | 2.05 |

| B.1 Derivative with -NH2 groups (B.2)[5] | Not Reported | Not Reported | Not Reported | 4.09 |

| B.1 Derivative with -NO2 groups (B.3)[5] | Not Reported | Not Reported | Not Reported | 7.22 |

| B.1 Derivative with -NH2 and -NO2 (B.4)[5] | Not Reported | Not Reported | Not Reported | 9.09 |

Table 2: DFT-Calculated Geometrical Parameters for an Oxazole Derivative

| Parameter | Bond/Angle | Value (B3LYP/6-31G(d,p)) |

| Bond Angle | N15–C16–O12 | 114.1° |

| Bond Angle | O12–C13–C14 | 107.4° |

| Bond Angle | O12–C16–N11 | 117.1-124.0° |

| Dihedral Angle | O12–C16–N11–C10 | 170-180.0° |

| Data for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine.[1] |

Table 3: Molecular Docking Binding Energies of Heterocyclic Compounds against Various Targets

| Compound Class | Protein Target | Binding Energy (kcal/mol) |

| Indole-based Heterocycles[6][7] | MurC (UDP-N-acetylmuramate-L-alanine ligase) | -11.5 |

| Indole-based Heterocycles[6][7] | Human Lanosterol 14α-demethylase | -8.5 |

| 1,3,4-Oxadiazole Derivatives[8] | VEGFR2 | -11.66 (converted from -48.89 kJ/mol) |

| 1,3,4-Oxadiazole Derivatives[8] | EGFR | -8.16 (converted from -34.19 kJ/mol) |

Visualizations of Computational Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the computational study of drug candidates.

Conclusion

References

- 1. irjweb.com [irjweb.com]

- 2. researchgate.net [researchgate.net]

- 3. appliedopticsjournal.net [appliedopticsjournal.net]

- 4. Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]

- 5. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]

- 7. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Spectroscopic Analysis of 2-(4-Iodophenyl)oxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the compound 2-(4-iodophenyl)oxazole. Due to the limited availability of direct experimental spectra for this specific molecule, this guide employs predictive methodologies based on established computational chemistry techniques and comparative analysis with structurally analogous compounds. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of 2-(4-iodophenyl)oxazole in research and development settings.

Predicted ¹H NMR Spectrum

The theoretical ¹H NMR spectrum of 2-(4-iodophenyl)oxazole is predicted based on the analysis of substituent effects on the chemical shifts of the aromatic and heterocyclic protons. The predictions are benchmarked against known spectral data for iodobenzene, 4-iodoaniline, and various 2-phenyloxazole derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Iodophenyl)oxazole in CDCl₃

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Rationale |

| ~ 8.05 | Doublet | ~ 8.5 | H-2', H-6' | These protons are ortho to the electron-withdrawing oxazole ring and are expected to be deshielded. The chemical shift is similar to that of protons ortho to the nitro group in 4-nitroaniline. |

| ~ 7.85 | Doublet | ~ 8.5 | H-3', H-5' | These protons are ortho to the iodine atom and will be influenced by its electron-withdrawing inductive effect and deshielded. Their chemical shift is estimated based on data for iodobenzene.[1] |

| ~ 7.75 | Singlet | N/A | H-5 (oxazole) | The chemical shift of the H-5 proton on the oxazole ring is influenced by the phenyl substituent. Based on data for 2-phenyloxazole, this proton is expected to appear in this region. |

| ~ 7.20 | Singlet | N/A | H-4 (oxazole) | The H-4 proton of the oxazole ring typically appears at a slightly lower chemical shift compared to the H-5 proton. |

Predicted ¹³C NMR Spectrum

The theoretical ¹³C NMR spectrum is predicted by considering the additive effects of the iodo and oxazolyl substituents on the benzene ring, along with characteristic chemical shifts for the oxazole ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Iodophenyl)oxazole in CDCl₃

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 162.0 | C-2 (oxazole) | The C-2 carbon of the oxazole ring, attached to the phenyl group, is expected to have a chemical shift in this region, typical for 2-substituted oxazoles. |

| ~ 140.0 | C-5 (oxazole) | The C-5 carbon of the oxazole ring. |

| ~ 138.5 | C-3', C-5' | These carbons are deshielded due to the directly attached iodine atom. |

| ~ 129.0 | C-2', C-6' | These carbons are adjacent to the carbon bearing the oxazole ring. |

| ~ 127.5 | C-1' | The ipso-carbon attached to the oxazole ring. |

| ~ 125.0 | C-4 (oxazole) | The C-4 carbon of the oxazole ring. |

| ~ 95.0 | C-4' | The carbon atom directly bonded to the iodine atom is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine. |

Predicted IR Spectrum

The theoretical IR spectrum is predicted based on the characteristic vibrational frequencies of functional groups present in 2-(4-iodophenyl)oxazole, including the C-I bond, the C=N and C=C bonds of the aromatic systems, and the C-O-C linkage of the oxazole ring.

Table 3: Predicted IR Absorption Frequencies for 2-(4-Iodophenyl)oxazole

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the phenyl and oxazole rings. |

| 1610-1590 | Medium-Strong | C=N stretch (oxazole) | The C=N stretching vibration within the oxazole ring is a characteristic feature. |

| 1580-1450 | Medium-Strong | Aromatic C=C stretch | Multiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon bonds in the phenyl and oxazole rings. |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (oxazole) | The asymmetric stretching of the ether linkage within the oxazole ring typically gives a strong absorption band. |

| 1100-1000 | Medium | Symmetric C-O-C stretch (oxazole) | The symmetric stretch of the C-O-C bond in the oxazole ring. |

| 850-800 | Strong | p-disubstituted benzene C-H out-of-plane bend | A strong band in this region is characteristic of 1,4-disubstitution on a benzene ring. |

| ~ 500 | Medium | C-I stretch | The carbon-iodine stretching vibration is expected to appear in the far-infrared region. |

Methodologies

Computational Protocol for Spectral Prediction

The theoretical NMR and IR spectra presented in this guide are based on predictions that would be derived from Density Functional Theory (DFT) calculations. A typical high-level computational protocol would involve the following steps:

-

Geometry Optimization: The 3D structure of 2-(4-iodophenyl)oxazole would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This provides an accurate molecular geometry for subsequent calculations.

-

NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same DFT functional and basis set. The calculated isotropic shielding values would be referenced against tetramethylsilane (TMS) to obtain the chemical shifts.

-

IR Frequency Calculation: The vibrational frequencies and their corresponding intensities would be calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Experimental Protocol for Spectral Acquisition

For experimental validation of the theoretical data, the following standard protocols would be employed:

-

NMR Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of 2-(4-iodophenyl)oxazole would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences would be used to acquire the spectra. For ¹³C NMR, a proton-decoupled sequence would be used.

-

-

IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet would be subtracted.

-

Visualizations

Caption: Molecular structure of 2-(4-iodophenyl)oxazole.

Caption: Logical workflow for the computational prediction of NMR and IR spectra.

Caption: Relationship between molecular fragments and their expected spectral signals.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(4-IODO-PHENYL)-OXAZOLE

Introduction

2-(4-Iodophenyl)oxazole is a halogenated aromatic heterocyclic compound. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This moiety is a significant scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] The presence of an iodophenyl group at the 2-position of the oxazole ring introduces specific steric and electronic properties that can influence the molecule's conformation, crystal packing, and biological interactions. Understanding the three-dimensional structure of this molecule is crucial for applications in drug design and materials science.

Molecular Structure and Conformation

The molecular structure of 2-(4-iodophenyl)oxazole consists of a planar oxazole ring connected to a phenyl ring at the 2-position. The iodine atom is substituted at the para-position of the phenyl ring. The key conformational feature of this molecule is the dihedral angle between the planes of the phenyl and oxazole rings.

Computational analysis and data from related crystal structures suggest that the phenyl and oxazole rings are nearly coplanar. This coplanarity is a result of the balance between steric hindrance and the desire for extended π-conjugation between the two aromatic systems. In the solid state, intermolecular interactions, such as halogen bonding and π-π stacking, can influence the precise dihedral angle.[2]

Logical Relationship of Structural Features

Caption: Key structural relationships in 2-(4-iodophenyl)oxazole.

Quantitative Structural Data (Predicted)

The following tables summarize predicted quantitative data for 2-(4-iodophenyl)oxazole based on crystallographic data of analogous compounds.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C(phenyl)-C(oxazole) | 1.46 - 1.49 |

| C=N (oxazole) | 1.30 - 1.35 |

| C-O (oxazole) | 1.36 - 1.39 |

| C-I (phenyl) | 2.09 - 2.12 |

| C-C (phenyl, avg.) | 1.39 |

| C-C (oxazole, avg.) | 1.38 - 1.42 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C(phenyl)-C(oxazole)-N | 120 - 125 |

| C(phenyl)-C(oxazole)-O | 115 - 120 |

| C(phenyl)-C(phenyl)-I | 119 - 121 |

| Angles within Phenyl Ring | ~120 |

| Angles within Oxazole Ring | 105 - 112 |

Table 3: Predicted Dihedral Angle

| Dihedral Angle | Predicted Angle (°) |

| Phenyl Ring Plane - Oxazole Ring Plane | 5 - 20 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 2-(4-iodophenyl)oxazole are provided below.

1. Synthesis of 2-(4-Iodophenyl)oxazole

A common method for the synthesis of 2-aryl-oxazoles is the reaction of an α-haloketone with an amide, known as the Robinson-Gabriel synthesis, or variations thereof. An alternative modern approach involves iodine-catalyzed oxidative cyclization.

Protocol: Iodine-Catalyzed Oxidative Cyclization [3]

-

Materials: 4-Iodobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Water, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 4-iodobenzaldehyde (1.0 mmol) in DMF (5 mL), add Tosylmethyl isocyanide (1.1 mmol) and potassium carbonate (2.0 mmol).

-

Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(4-iodophenyl)oxazole.

-

Synthesis and Characterization Workflow

Caption: General workflow for synthesis and characterization.

2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at 400 MHz or higher.

-

The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

Expected ¹H NMR signals: Aromatic protons of the phenyl ring would appear as doublets in the range of δ 7.5-8.0 ppm. Protons on the oxazole ring would appear as singlets or doublets between δ 7.0-8.5 ppm.

-

Expected ¹³C NMR signals: Carbons of the phenyl and oxazole rings would appear in the aromatic region (δ 120-160 ppm). The carbon bearing the iodine atom would show a characteristic upfield shift.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra would be recorded on an FTIR spectrometer.

-

The sample could be analyzed as a KBr pellet or as a thin film.

-

Expected characteristic peaks (cm⁻¹):

-

~3100-3000 (C-H stretching of aromatic rings)

-

~1600, 1500, 1450 (C=C and C=N stretching of aromatic rings)

-

~1100-1000 (C-O-C stretching of the oxazole ring)

-

~850-800 (C-H out-of-plane bending for para-substituted phenyl)

-

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or electron ionization (EI) source.

-

Expected fragments: The molecular ion peak [M]⁺ would be observed. A prominent fragment corresponding to the loss of the iodine atom [M-I]⁺ is also expected.

-

3. X-ray Crystallography

-

Protocol:

-

Single crystals of 2-(4-iodophenyl)oxazole suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

-

A suitable crystal would be mounted on a diffractometer.

-

X-ray intensity data would be collected at a controlled temperature (e.g., 100 K or 298 K).

-

The crystal structure would be solved and refined using appropriate software packages (e.g., SHELX).[4]

-

-

Data Obtained: This technique would provide precise, quantitative data on bond lengths, bond angles, and the dihedral angle between the phenyl and oxazole rings, confirming the predicted values. It would also reveal the packing of molecules in the crystal lattice and any significant intermolecular interactions.

References

InChI key and CAS number for 2-(4-IODO-PHENYL)-OXAZOLE

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, a plausible synthetic route, and key identifiers for 2-(4-IODO-PHENYL)-OXAZOLE. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and materials.[1] Its utility is noted in medicinal chemistry for the design of anti-cancer agents and in materials science for applications such as organic light-emitting diodes (OLEDs).[1]

Chemical and Physical Properties

The fundamental identifiers and physical properties of 2-(4-IODO-PHENYL)-OXAZOLE are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 195436-88-5 | [1] |

| InChIKey | BJNRAXNXFISPNV-UHFFFAOYSA-N | |

| IUPAC Name | 2-(4-iodophenyl)-1,3-oxazole | |

| Molecular Formula | C₉H₆INO | [1] |

| Molecular Weight | 271.06 g/mol | |

| Physical Form | White Solid / Off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Plausible Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The following protocol outlines a plausible method for the synthesis of 2-(4-IODO-PHENYL)-OXAZOLE. This procedure is adapted from established Suzuki-Miyaura coupling methodologies for similar halogenated aromatic compounds.[2]

Objective: To synthesize 2-(4-IODO-PHENYL)-OXAZOLE from 2-bromooxazole and 4-iodophenylboronic acid.

Materials:

-

2-bromooxazole (1.0 eq)

-

4-iodophenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., dioxane/water 4:1, 0.1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, combine 2-bromooxazole (1.0 eq), 4-iodophenylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

-

Inert Atmosphere: Evacuate the vessel and backfill it with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent to the reaction vessel.

-

Reaction: Heat the mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-IODO-PHENYL)-OXAZOLE.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthetic workflow for 2-(4-IODO-PHENYL)-OXAZOLE.

References

A Technical Guide to the Predicted Physicochemical Properties of Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of oxadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The document summarizes key in silico data from recent studies, details the computational methodologies employed, and presents this information in a structured format to aid researchers and professionals in the field of drug discovery and development.

Introduction to Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.[1] They exist in several isomeric forms, with 1,3,4-oxadiazoles and 1,2,4-oxadiazoles being particularly prominent in medicinal chemistry due to their diverse biological activities.[2][3][4] These compounds have demonstrated a wide spectrum of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and antileishmanial properties.[3][5][6][7] The physicochemical properties of these derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME), as well as their interaction with biological targets.[8] In silico prediction of these properties has become an indispensable tool in modern drug discovery, enabling the early assessment of a compound's drug-likeness and guiding the design of molecules with improved therapeutic potential.[9]

Computational Prediction of Physicochemical Properties: A General Workflow

The prediction of physicochemical properties for oxadiazole derivatives is predominantly carried out using computational, or in silico, methods. These approaches leverage sophisticated algorithms and software to model the behavior of molecules and predict their properties without the need for laboratory synthesis and testing. This allows for high-throughput screening of virtual compound libraries and the prioritization of candidates for further development.

A typical workflow for the in silico prediction of physicochemical properties is outlined below. This process begins with the generation of a 2D or 3D representation of the molecule and culminates in the prediction of various ADME-related parameters.

Predicted Physicochemical Properties of Oxadiazole Derivatives

The following tables summarize the predicted physicochemical properties of various series of oxadiazole derivatives from several studies. These properties are crucial for assessing the drug-likeness of the compounds.

Table 1: Predicted Physicochemical Properties of 1,2,4-Oxadiazole Derivatives (Ox1–Ox7) [3]

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) | Topological Polar Surface Area (TPSA) (Ų) | Number of Rotatable Bonds (n-ROTB) |

| Ox1 | 287.36 | 3.12 | 5 | 1 | 77.25 | 4 |

| Ox2 | 257.33 | 2.59 | 5 | 1 | 77.25 | 3 |

| Ox3 | 302.33 | 2.57 | 7 | 1 | 123.08 | 4 |

| Ox4 | 291.78 | 3.28 | 5 | 1 | 77.25 | 3 |

| Ox5 | 297.39 | 3.39 | 5 | 0 | 68.02 | 5 |

| Ox6 | 326.35 | 2.81 | 5 | 0 | 68.02 | 5 |

| Ox7 | 341.35 | 2.79 | 7 | 0 | 113.85 | 6 |

These properties were predicted to evaluate the compounds for their potential as antileishmanial agents.

Table 2: Predicted ADME Properties of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives [10][11]

| Compound | Molecular Weight ( g/mol ) | logP | % Absorption | Lipinski's Rule of 5 Violations | Veber's Rule Compliance |

| 4 | 387 | 3.65 | 86.77 | 0 | Compliant |

| 5 | 323 | 2.51 | >70% | 0 | Compliant |

| 9 | - | - | >70% | 0 | Compliant |

| 12 | - | - | >70% | 0 | Compliant |

| 14 | 341 | 3.12 | >70% | 0 | Compliant |

| 15 | - | - | >70% | 0 | Compliant |

| 16 | - | - | >70% | 0 | Compliant |

| 17 | - | - | >70% | 0 | Compliant |

This study highlights that all synthesized compounds comply with Lipinski's and Veber's rules, suggesting good potential for oral bioavailability.[10][11]

Table 3: Predicted Physicochemical Properties of Selected 1,3,4-Oxadiazole Derivatives [12]

| Compound | Molecular Weight ( g/mol ) | Density | TPSA (Ų) | logS | logP |

| 7a | 359.05 | 1.064 | 68.02 | -5.279 | 4.237 |

| 7b | 373.07 | 1.052 | 68.02 | -5.194 | 4.442 |

These properties were calculated as part of a study investigating these derivatives as potential VEGFR-2 inhibitors.[12]

Table 4: Physicochemical Descriptors from a QSAR Study of 1,3,4-Oxadiazole Derivatives [1]

| Compound | Molecular Weight | logP | Molar Refractivity (MR) | Molecular Surface Area (MSA) |

| 6c | 419.44 | - | - | - |

| 6f | 419.89 | - | - | - |

| 13a | 418.41 | - | - | - |

| 13d | 434.48 | - | - | - |

| 13g | 481.41 | - | - | - |

This study used descriptors like logP, solvent-accessible surface area (SAS), molar refractivity (MR), ovality, molecular surface area (MSA), and molecular weight in their QSAR models to correlate with antibacterial activity.[1]

Methodologies for Physicochemical Property Prediction

The prediction of physicochemical properties of oxadiazole derivatives relies on various computational techniques and software platforms. The following section details the common methodologies cited in the literature.

4.1. In Silico ADME and Drug-Likeness Prediction

-

Objective: To predict the pharmacokinetic properties and assess the "drug-likeness" of a compound based on established empirical rules.

-

Protocol:

-

Software: The SwissADME web server is a commonly used tool for this purpose.[3][6] Other platforms like those provided by Schrödinger or ChemBio3D are also utilized.[2][13]

-

Input: The chemical structure of the oxadiazole derivative is provided as a SMILES string or drawn directly in a molecular editor.

-

Calculations: The software calculates a range of physicochemical descriptors, including:

-

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

-

logP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity.

-

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Counts of the number of hydrogen bond donors and acceptors in the molecule.

-

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, a predictor of drug permeability.[3]

-

Number of Rotatable Bonds (n-ROTB): A measure of molecular flexibility.[3]

-

-

Rule-Based Filtering: The calculated properties are then compared against established rules for drug-likeness:

-

Output: The platform provides a comprehensive report of the predicted properties and any violations of the drug-likeness rules.

-

4.2. Quantitative Structure-Activity Relationship (QSAR) Studies

-

Objective: To develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property.

-

Protocol:

-

Dataset Preparation: A dataset of oxadiazole derivatives with known activities (e.g., antibacterial pMIC values) is compiled.[2] The 3D structures of these molecules are generated and optimized.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each molecule in the dataset.[1][14] This can be performed using software like the Schrödinger suite or DFT (Density Functional Theory) calculations with programs like Gaussian09.[2][13][15]

-

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), are used to build a mathematical equation that relates the descriptors to the observed activity.[14]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation, Q²) and external validation (using a separate test set of molecules).[2][5][14] A statistically robust model will have high correlation coefficients (R²) and predictive correlation coefficients (pred_r²).[5][14]

-

Interpretation: The resulting QSAR model provides insights into which physicochemical properties are most influential for the biological activity of the oxadiazole derivatives, thereby guiding the design of new, more potent compounds.

-

4.3. Density Functional Theory (DFT) Calculations

-

Objective: To calculate quantum chemical descriptors that provide detailed information about the electronic structure of the molecules.

-

Protocol:

-

Software: Quantum chemistry software such as Gaussian09 is typically used.[13][15]

-

Methodology: The geometry of each oxadiazole derivative is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31++G(d)).[13][15]

-

Descriptor Calculation: From the optimized structures, various quantum chemical descriptors are calculated, including:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These relate to the molecule's ability to donate or accept electrons.

-

Energy Gap (ΔE): The difference between LUMO and HOMO energies, which is an indicator of chemical reactivity and stability.[12][13]

-

Gibbs Free Energy. [13]

-

-

Application: These DFT-calculated descriptors can then be used in QSAR models to provide a more fundamental understanding of the structure-activity relationships.[13][15]

-

Logical Relationships in Drug-Likeness Assessment

The evaluation of a compound's potential as a drug involves a hierarchical assessment of its properties. The following diagram illustrates the logical flow from basic physicochemical properties to an overall assessment of drug-likeness.

Conclusion

The in silico prediction of physicochemical properties is a cornerstone of modern drug discovery, and its application to the study of oxadiazole derivatives has proven invaluable. Computational tools and methodologies, ranging from ADME prediction servers to sophisticated QSAR and DFT studies, allow for the rapid and cost-effective evaluation of large numbers of virtual compounds. The data consistently show that many oxadiazole derivatives can be designed to possess favorable drug-like properties, complying with established criteria for oral bioavailability such as Lipinski's Rule of Five and Veber's Rule.[3][10][11] This technical guide provides a summary of these predicted properties and the computational protocols used to obtain them, serving as a valuable resource for researchers working to develop the next generation of oxadiazole-based therapeutics.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. QSAR study of antituberculosis activity of oxadiazole derivatives using DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-(4-Iodo-phenyl)-oxazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-iodo-phenyl)-oxazole, a heterocyclic compound of interest in organic synthesis and medicinal chemistry.[1] While specific, experimentally-derived quantitative solubility data for this compound is not extensively available in public literature, this document outlines its predicted solubility profile based on structural analysis. Furthermore, it furnishes detailed experimental protocols for researchers to determine precise solubility values and integrate this critical parameter into a drug discovery workflow.

The oxazole ring is a key structural motif in many biologically active compounds, making the physicochemical properties of its derivatives, such as solubility, essential for research and development.[2][3] Understanding the solubility of 2-(4-iodo-phenyl)-oxazole is a foundational step for its application in areas like formulation development, reaction chemistry, and structure-activity relationship (SAR) studies.[4][5]

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its polarity, which dictates its interactions with various solvents under the "like dissolves like" principle. The structure of 2-(4-iodo-phenyl)-oxazole—comprising a polar oxazole ring and a large, nonpolar iodophenyl group—suggests a moderate overall polarity.

Structural Analysis:

-

Oxazole Ring: The nitrogen and oxygen heteroatoms in the oxazole ring increase polarity and can act as hydrogen bond acceptors.[6]

-

Iodophenyl Group: The large phenyl ring and the iodo-substituent contribute significantly to the molecule's lipophilicity and nonpolar character.

Based on these features, a qualitative solubility profile in common organic solvents can be predicted. The following table summarizes these predictions, drawing an analogy from similarly structured compounds like 2-iodo-5-(m-tolyl)oxazole.[7]

Table 1: Predicted Qualitative Solubility of 2-(4-Iodo-phenyl)-oxazole

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | These solvents effectively engage in dipole-dipole interactions with the polar oxazole moiety and the iodo-substituent, facilitating dissolution.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | DCM and chloroform offer a balanced polarity capable of solvating a wide range of organic molecules, including those with moderate polarity like the target compound.[7] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The oxazole ring can accept hydrogen bonds from the solvent, but the large nonpolar iodophenyl group limits overall solubility.[7] |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The large nonpolar group favors interaction, but the polar oxazole ring limits miscibility, particularly in highly nonpolar solvents like hexane.[7] |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, the following experimental protocols are recommended.

Protocol for Qualitative Solubility Assessment

This rapid method is used to quickly screen for suitable solvents and verify the predicted profile.[7][8]

Methodology:

-

Preparation: Add approximately 10-20 mg of 2-(4-iodo-phenyl)-oxazole into a small, clean test tube or vial.

-

Solvent Addition: Add the selected organic solvent in 0.2 mL increments up to a total volume of 1 mL.

-

Agitation: After each solvent addition, cap the vial and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.[7][9]

-

Observation: Visually inspect the mixture against a dark background to check for any undissolved solid particles.

-

Classification: Record the solubility based on the following criteria:

-

Soluble: The entire solid dissolves completely.

-

Sparingly Soluble: A noticeable portion of the solid dissolves, but some remains undissolved.

-

Insoluble: No significant dissolution is observed.

-

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides precise, quantitative solubility data (e.g., in mg/mL or mol/L) by determining the mass of solute dissolved in a known volume of a saturated solution.[5]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(4-iodo-phenyl)-oxazole to a known volume (e.g., 5.0 mL) of the desired organic solvent in a sealed, screw-capped vial. An excess is confirmed by the presence of undissolved solid.

-

Place the vial in a temperature-controlled environment (e.g., an incubator shaker or a water bath) set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Isolation:

-

Allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled.

-

Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette. To avoid transferring solid particles, a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) should be used.

-

-

Solvent Evaporation:

-

Transfer the aliquot to a pre-weighed, clean, and dry vial. Record the initial mass of the empty vial.

-

Remove the solvent under reduced pressure using a rotary evaporator or by placing the vial in a vacuum oven at a moderate temperature until the solute is completely dry.

-

-

Data Analysis:

-

Once dry, weigh the vial containing the solute residue.

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial.

-

Determine the solubility by dividing the mass of the residue by the volume of the aliquot taken (e.g., mg/mL).

-

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the quantitative determination of solubility.

Caption: A general workflow for the experimental determination of solubility.

Role of Solubility in a Drug Discovery Cascade

Solubility is a non-negotiable parameter in early-stage drug discovery, influencing subsequent assays and development decisions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.ws [chem.ws]

- 9. saltise.ca [saltise.ca]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Iodophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-iodophenyl)oxazole, a valuable building block in medicinal chemistry and materials science. The presence of an oxazole ring, a privileged scaffold in many biologically active compounds, combined with an iodine-substituted phenyl group, makes this compound a versatile intermediate for further functionalization via cross-coupling reactions.[1]

The primary synthetic route detailed here is the Van Leusen oxazole synthesis, a reliable and high-yielding method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-(4-iodophenyl)oxazole.

| Parameter | Value |

| Molecular Formula | C₉H₆INO |

| Molecular Weight | 271.05 g/mol |

| Starting Materials | 4-Iodobenzaldehyde, TosMIC |

| Typical Yield | 80-90% |

| Purity (Post-Chroma.) | >95% |

| Appearance | White to off-white solid |

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes the synthesis of 2-(4-iodophenyl)oxazole from 4-iodobenzaldehyde and tosylmethyl isocyanide (TosMIC).

Materials and Reagents:

-

4-Iodobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-iodobenzaldehyde (1.0 mmol, 1.0 equiv) and anhydrous methanol (10 mL). Stir the mixture until the aldehyde is fully dissolved.

-

Addition of Reagents: To the stirred solution, add tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv) followed by anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (15 mL) and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes) to afford 2-(4-iodophenyl)oxazole as a white to off-white solid.

-

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-(4-iodophenyl)oxazole via the Van Leusen reaction.

Caption: Workflow for the synthesis of 2-(4-Iodophenyl)oxazole.

This protocol provides a comprehensive guide for the synthesis of 2-(4-iodophenyl)oxazole. The resulting product is a key intermediate for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, enabling the development of a diverse range of novel compounds for drug discovery and materials science applications.[4][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(4-Iodo-phenyl)-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction